![molecular formula C16H11NO3 B3021449 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one CAS No. 360762-44-3](/img/structure/B3021449.png)
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one
Overview
Description
The compound “4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various spectroscopic techniques, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the literature .Scientific Research Applications
4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one has a wide range of applications in scientific research. It is used as a tool for drug development, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It is also used to study the mechanism of action of natural compounds, as it can act as a substrate for enzymes involved in the biosynthesis of secondary metabolites. It has also been used to study the biochemical and physiological effects of compounds on cells and organisms.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one is not fully understood. However, it is thought to act as a substrate for enzymes involved in the biosynthesis of secondary metabolites, such as flavonoids and terpenoids. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased bioavailability of the drug.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have antioxidant, anti-angiogenic, and anti-diabetic effects. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The use of 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a versatile compound which can be used for a wide range of applications. Additionally, it is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, it is not soluble in organic solvents, and is not very stable in acidic solutions.
Future Directions
The potential future directions for research on 4-hydroxy-3-[(E)-(phenylimino)methyl]-2H-chromen-2-one are numerous. Further studies could be conducted to better understand its mechanism of action and to identify additional biological activities. Additionally, further research could be conducted to optimize its synthesis method, and to study the effects of different concentrations and formulations on its biological activity. Additionally, further research could be conducted to study the effects of this compound on specific diseases, and to develop new drug delivery systems.
Safety and Hazards
properties
IUPAC Name |
4-hydroxy-3-(phenyliminomethyl)chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-12-8-4-5-9-14(12)20-16(19)13(15)10-17-11-6-2-1-3-7-11/h1-10,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOOPGGQWWPLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52281-05-7 | |
Record name | NSC282484 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282484 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(ANILINOMETHYLENE)-2,4-CHROMANEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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